molecular formula C9H6O3 B12892704 6-Hydroxy-5-benzofurancarboxaldehyde CAS No. 20073-22-7

6-Hydroxy-5-benzofurancarboxaldehyde

Cat. No.: B12892704
CAS No.: 20073-22-7
M. Wt: 162.14 g/mol
InChI Key: GFDYEDIKYWNXGA-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H6O3. It is a derivative of benzofuran, featuring a hydroxyl group at the 6th position and an aldehyde group at the 5th position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-5-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield 6-Hydroxybenzofuran-5-carbaldehyde .

Industrial Production Methods: Industrial production methods for 6-Hydroxybenzofuran-5-carbaldehyde are designed to be cost-effective and scalable. The process involves the same synthetic route as described above but optimized for large-scale production. This includes the use of safer reagents, efficient reaction conditions, and environmentally benign processes .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxybenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxybenzofuran-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.

    Medicine: Research has shown its potential in developing drugs with anticancer, antibacterial, and antiviral properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of 6-Hydroxybenzofuran-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxybenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the benzofuran ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

6-hydroxy-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDYEDIKYWNXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483308
Record name 6-Hydroxy-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20073-22-7
Record name 6-Hydroxy-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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